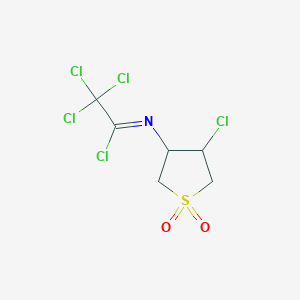
2,2,2-trichloro-N-(4-chloro-1,1-dioxothiolan-3-yl)ethanimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trichloro-N-(4-chloro-1,1-dioxothiolan-3-yl)ethanimidoyl chloride, also known as TCDD, is a highly toxic chemical that has been extensively studied due to its harmful effects on human health and the environment. TCDD is a member of the dioxin family of chemicals, which are produced as byproducts of various industrial processes, including waste incineration and pesticide manufacturing.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization
- The compound has been utilized in the synthesis of nickel complexes. For instance, N-Hydroxy-2-(hydroxyimino)ethanimidoyl chloride, a derivative, has been used to synthesize dioximes isolated as nickel complexes rather than free ligands. These complexes were characterized using elemental analysis, magnetic susceptibility measurements, and various spectroscopies (Serin, Oksal, & Serindaǧ, 1992).
2. Hydrogen-Bonded Structures
- The compound has been studied for its ability to form hydrogen-bonded structures. In one study, molecules of a related compound, 2,2,2-trichloro-N,N'-bis(4-methoxyphenyl)ethane-1,1-diamine, were linked into helical chains by N-H...O hydrogen bonds (Zhang, Qin, Wang, & Qu, 2007).
3. Photocatalytic Degradation Studies
- The compound has also been involved in studies related to the photocatalytic degradation of pollutants. For instance, research on the degradation of DDT by simulated sunlight in the presence of aqueous suspensions of semiconductor particulates involved a related compound, 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane (Borello, Minero, Pramauro, Pelizzetti, Serpone, & Hidaka, 1989).
4. Supramolecular Structures
- Research on the compound's derivatives has led to insights into supramolecular structures. For example, studies have shown how molecules of 2,2,2-trichloro-N,N'-diphenylethane-1,1-diamine are linked into sheets by a combination of C—H⋯Cl and C—H⋯π(arene) hydrogen bonds (Zhang, Wang, Wang, & Qu, 2007).
5. Metabolism Studies
- The compound has been referenced in metabolism studies, such as the investigation of the metabolites of DDT and DDD in mice, which has implications for understanding the metabolism of similar compounds (Gold & Brunk, 1982).
6. Photooxidation and Chlorination
- Studies on photooxidation and chlorination have included this compound or its derivatives to understand the conversion of chlorinated ethanes to intermediate and final oxidation products (Spence & Hanst, 1978).
Eigenschaften
IUPAC Name |
2,2,2-trichloro-N-(4-chloro-1,1-dioxothiolan-3-yl)ethanimidoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl5NO2S/c7-3-1-15(13,14)2-4(3)12-5(8)6(9,10)11/h3-4H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZPPDSDYQMOKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)N=C(C(Cl)(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl5NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-N-(4-chloro-1,1-dioxothiolan-3-yl)ethanimidoyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

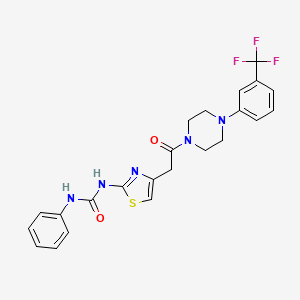
![3-(2,6-dichlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2370961.png)
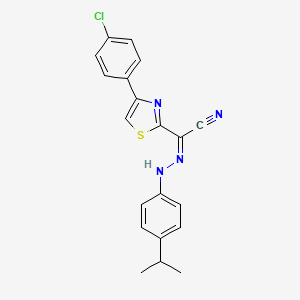
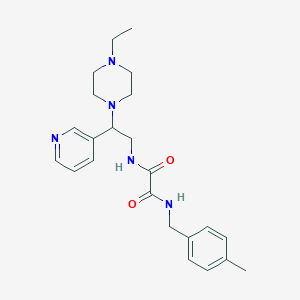
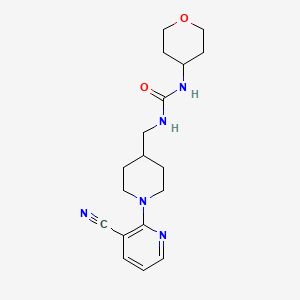

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2370968.png)
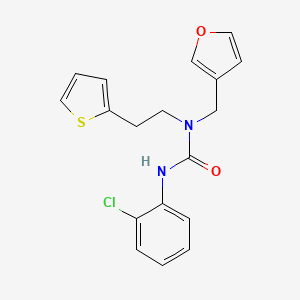
![3-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2370971.png)
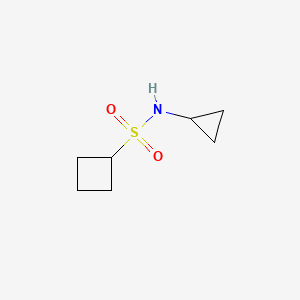
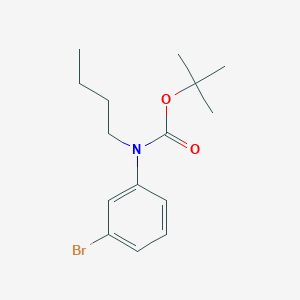
![N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2370974.png)
![8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2370975.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2370976.png)